1-(2,6-dimethylphenyl)-4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(2,6-Dimethylphenyl)-4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a benzodiazole moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylphenyl)-4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions
Preparation of Benzodiazole Moiety: This step often involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via a cyclization reaction involving an amine and a carbonyl compound.
Introduction of Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the pyrrolidinone-benzodiazole intermediate, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenyl)-4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodiazole moiety could play a crucial role in these interactions, potentially involving hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- 1-(2,6-Dimethylphenyl)-4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]piperidin-2-one
Uniqueness
1-(2,6-Dimethylphenyl)-4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to the specific combination of its structural components, which confer distinct chemical and physical properties. The presence of the ethoxyethyl group, in particular, may influence its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H27N3O2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-4-[1-(2-ethoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H27N3O2/c1-4-28-13-12-25-20-11-6-5-10-19(20)24-23(25)18-14-21(27)26(15-18)22-16(2)8-7-9-17(22)3/h5-11,18H,4,12-15H2,1-3H3 |
InChI Key |
MFTRGPZJJIJNAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC=C4C)C |
Origin of Product |
United States |
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